molecular formula C18H18N2OS B5644332 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide

Cat. No. B5644332
M. Wt: 310.4 g/mol
InChI Key: XYIZJGPYEJNTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide involves the combination of benzothiazole with butanamide structures, yielding compounds with potent activities. For instance, derivatives incorporating the 6-substituted benzothiazole group have shown highly potent inhibitory activity in certain applications (Nitta et al., 2008). Additionally, the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide through reactions between benzo[d]thiazol-2-amine and various agents has been reported, showcasing the synthetic versatility of related structures (Manolov et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds related to N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide has been elucidated using various spectroscopic methods, including X-ray crystallography. For example, a crystal structure determination revealed the conformational features of a related compound, providing insights into its molecular geometry and potential interaction sites (Al-Hourani et al., 2016).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, contributing to their diverse applications. For instance, the synthesis of poly-substituted thiophenes and 1,3,4-thiadiazoles incorporating the N-(benzothiazol-2-yl)-3-oxo-3-phenylpropanamide moiety through reactions with activated chlorocompounds demonstrates their reactive versatility (Ali et al., 2014).

Physical Properties Analysis

The physical properties of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide derivatives, including solubility, melting points, and stability, are crucial for their application in various domains. These properties are often determined through empirical studies and contribute to the compound's applicability in research and industrial settings.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pH stability, and degradation pathways, are essential for understanding the compound's behavior in biological systems and its potential environmental impact. Studies on related compounds have shown that they can exhibit significant biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects, depending on their chemical structure (Kamiński et al., 2015), (Zablotskaya et al., 2013).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-3-7-17(21)19-14-10-6-8-13(12(14)2)18-20-15-9-4-5-11-16(15)22-18/h4-6,8-11H,3,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIZJGPYEJNTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.